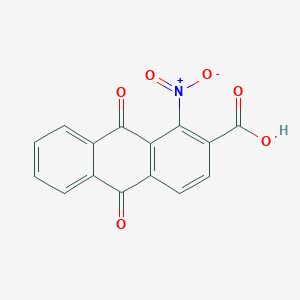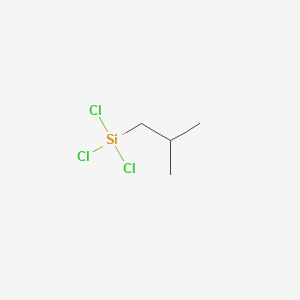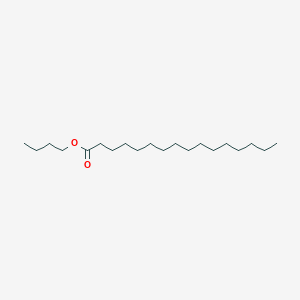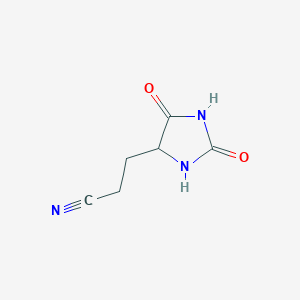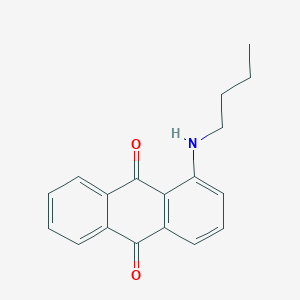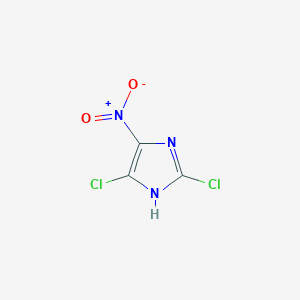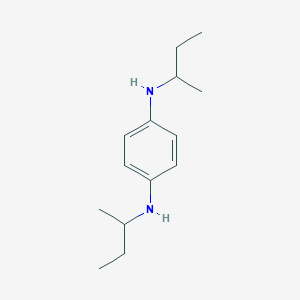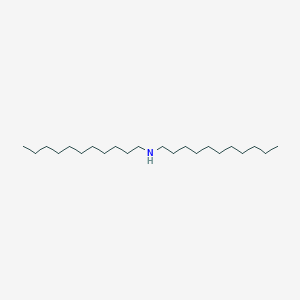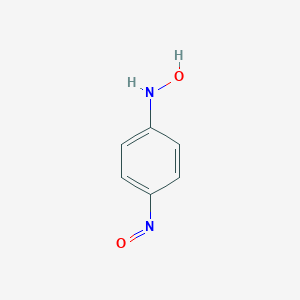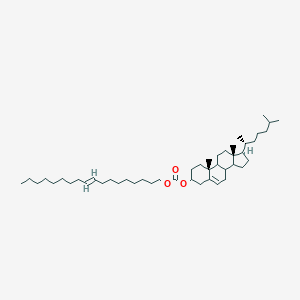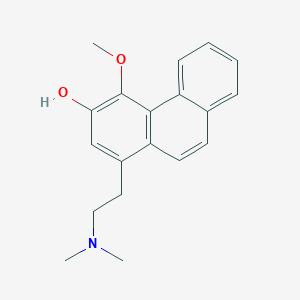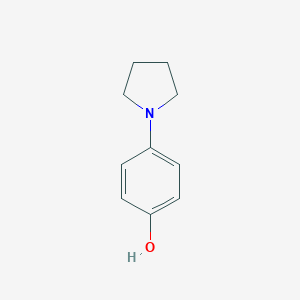
4-(吡咯烷-1-基)苯酚
描述
4-(Pyrrolidin-1-yl)phenol is a chemical compound that is part of a broader class of organic compounds featuring a phenol group attached to a pyrrolidine ring. This structural motif is common in various synthetic compounds that exhibit a range of properties and potential applications, such as electroactive polymers, organic dyes, and pharmaceuticals. The papers provided discuss several compounds that are structurally related to 4-(Pyrrolidin-1-yl)phenol, highlighting their synthesis, characterization, and potential applications.
Synthesis Analysis
The synthesis of compounds related to 4-(Pyrrolidin-1-yl)phenol involves various chemical reactions. For instance, the synthesis of a phenol-based polymer was achieved by the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization . Another related compound, a dipyrrolyl monomer, was synthesized via the reaction between 4-pyrrol-1-yl phenol and butanedioyl dichloride . Additionally, a one-pot synthesis approach was used to create polysubstituted pyrrolines and pyrrolidines by coupling propargylamines, vinyl sulfones (or nitroalkenes), and phenols .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as FT-IR, UV-Vis, and NMR . X-ray crystallography was also employed to determine the crystal structure of some compounds, providing insights into their molecular geometry and interactions . Computational methods like density functional theory (DFT) were used to optimize molecular geometries and compare them with experimental data .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, with some undergoing oxidative polycondensation reactions in an aqueous alkaline medium using different oxidants . The electrochemical behavior of some monomers was studied, and homopolymerization and copolymerization reactions were performed to obtain polymers with specific properties . The compounds also exhibit various interactions in the crystalline state, such as π-π stacking, hydrogen bonding, and other non-covalent interactions, which influence their crystal packing and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were extensively characterized. Thermal analyses like TG-DTA and DSC were used to study their thermal stability . The electrical conductivities of the monomers and polymers were measured, indicating their potential as electroactive materials . The photophysical properties, such as fluorescence and emission, were investigated for some compounds, showing their potential as organic dyes with large Stokes shifts . Additionally, the electrochromic properties of some copolymers were examined, revealing their potential in electrochromic devices .
科学研究应用
抗癌和抗炎应用:4-(吡咯烷-2,5-二酮-1-基)苯酚 (PDP) 已证明具有显着的抗炎活性,并显示出作为抗癌剂的潜力,特别是对 HT-29 癌细胞系 (Zulfiqar 等人,2021)。
CDK1 和 CDK2 抑制以获得抗肿瘤活性:2-(2-氨基嘧啶-4-基)苯酚的衍生物,用吡咯烷-3,4-二醇取代,已被发现可以抑制 CDK1 和 CDK2,这两种酶在细胞周期调节中很重要,表明具有潜在的抗肿瘤应用 (Lee、Kim 和 Jeong,2011)。
非线性光学 (NLO) 应用:对 2-((4-(羟甲基)苯基)(吡咯烷-1-基)甲基)苯酚(一种生物学上重要的烷基氨基苯酚化合物)的研究揭示了其在 NLO 应用中的潜力。该研究包括合成、结构分析和量子化学计算 (Ulaş,2021)。
NLO 应用的溶剂变色性研究:4-(吡啶鎓-1-基)苯酚酸盐的溶剂变色性,在结构上与 4-(吡咯烷-1-基)苯酚相关,已被研究用于非线性光学 (NLO) 的潜在应用 (Pires 等人,2019)。
电活性聚合物合成:已经探索了 4-(2,5-二(噻吩-2-基)-1H-吡咯-1-基)苯酚的合成及其用于电活性聚合物生产的氧化聚合,表明在电子设备中具有潜在应用 (Kaya 和 Aydın,2012)。
抗菌性能:已经研究了低聚-4-[(吡啶-3-基-亚甲基)氨基]苯酚的合成和表征及其抗菌性能,表明其在抗菌应用中的潜在用途 (Kaya、Bilici 和 Saçak,2006)。
分子结构和激发态研究:对相关化合物(如甜菜碱-30 和吡啶鎓模型化合物)的激发态结构和弛豫过程的研究有助于理解这些分子在不同状态下的行为 (Kharlanov 和 Rettig,2009)。
安全和危害
属性
IUPAC Name |
4-pyrrolidin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIJPHGPERPMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905748 | |
| Record name | 4-(Pyrrolidin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)phenol | |
CAS RN |
1008-97-5 | |
| Record name | 4-(1-Pyrrolidinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1-Pyrrolidinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Pyrrolidin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(1-pyrrolidinyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




